

M 344: Application Notes and Protocols for Human Cancer Cell Lines

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Compound of Interest

Compound Name: 4-(dimethylamino)-N-(7-(hydroxyamino)-7-oxoheptyl)benzamide

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Abstract

M 344 is a synthetic isoflavone derivative that has demonstrated significant cytotoxic effects against a variety of human cancer cell lines. As the active metabolite of NV-128, M 344 exerts its anti-cancer activity through a multi-faceted mechanism primarily targeting mitochondrial function and microtubule dynamics.[1] This document provides detailed application notes on the working concentrations of M 344 in various human cancer cell lines, comprehensive experimental protocols for its use, and a summary of its impact on key cellular signaling pathways.

Mechanism of Action

M 344's primary mechanism of action involves the direct inhibition of mitochondrial NADH:ubiquinone oxidoreductase (Complex I) of the electron transport chain.[2][3] This inhibition leads to a cascade of downstream effects, including:

- **Reduced Mitochondrial Oxygen Consumption:** M 344 causes a rapid and significant decrease in cellular oxygen consumption rates in sensitive cancer cell lines.[3][4]

- Dissipation of Mitochondrial Membrane Potential ($\Delta\Psi_m$): Inhibition of Complex I leads to the dissipation of the mitochondrial membrane potential.[2][4]
- Increased Reactive Oxygen Species (ROS) Production: The disruption of the electron transport chain results in the generation of mitochondrial ROS.[1][2]
- Induction of Apoptosis: The culmination of these mitochondrial insults, including the release of pro-apoptotic molecules like EndoG, leads to caspase-independent cell death.[2]

Furthermore, M 344 has been shown to inhibit tubulin polymerization, suggesting a dual mechanism of action that also disrupts cytoskeletal function, which is crucial for cell division and proliferation.[1] In some cancer cell lines, such as endometrial and ovarian cancer cells, M 344 has also been identified as a histone deacetylase (HDAC) inhibitor, leading to growth inhibition, cell cycle arrest, and apoptosis.[5]

Working Concentrations for Human Cancer Cell Lines

The effective working concentration of M 344 varies depending on the cancer cell line and the duration of treatment. The half-maximal inhibitory concentration (IC₅₀) is a common metric used to quantify the potency of a compound in inhibiting a specific biological process by 50%. The following table summarizes the reported IC₅₀ values for M 344 in various human cancer cell lines.

Cell Line	Cancer Type	IC50 (nM)	Assay Duration (hours)	Assay Type
OCI-AML2	Acute Myeloid Leukemia	~70-260	72	MTS
TEX	Acute Myeloid Leukemia	~70-260	72	MTS
HL-60	Acute Myeloid Leukemia	~70-260	72	MTS
K562	Chronic Myelogenous Leukemia	~70-260	72	MTS
KG1a	Acute Myeloid Leukemia	~70-260	72	MTS
U937	Histiocytic Lymphoma	~70-260	72	MTS
NB4	Acute Promyelocytic Leukemia	~70-260	72	MTS
SHP-77	Lung Cancer	Sensitive	Not Specified	Not Specified
H460	Lung Cancer	Sensitive	Not Specified	Not Specified
H596	Lung Cancer	Resistant	Not Specified	Not Specified
SW900	Lung Cancer	Resistant	Not Specified	Not Specified

Experimental Protocols

Cell Viability and Cytotoxicity Assays

a. MTS Assay

This colorimetric assay is used to assess cell viability based on the reduction of the MTS tetrazolium compound by metabolically active cells.

Protocol:

- **Cell Seeding:** Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete growth medium. Incubate for 24 hours to allow for cell attachment.
- **Compound Treatment:** Prepare serial dilutions of M 344 in complete growth medium. Remove the existing medium from the wells and add 100 μ L of the M 344 dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.
- **Incubation:** Incubate the plate for the desired treatment duration (e.g., 72 hours).
- **MTS Reagent Addition:** Add 20 μ L of MTS reagent to each well.
- **Incubation with Reagent:** Incubate the plate for 1-4 hours at 37°C in a humidified incubator.
- **Absorbance Measurement:** Measure the absorbance at 490 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).

b. Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.

Protocol:

- **Cell Seeding and Treatment:** Follow steps 1 and 2 of the MTS assay protocol.
- **Cell Fixation:** After the treatment period, gently remove the medium and fix the cells by adding 100 μ L of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
- **Washing:** Wash the plate five times with slow-running tap water and allow it to air dry.

- **Staining:** Add 50 μL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
- **Washing:** Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye and allow it to air dry.
- **Dye Solubilization:** Add 200 μL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
- **Absorbance Measurement:** Measure the absorbance at 510 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell growth inhibition and determine the IC50 value.

Measurement of Mitochondrial Oxygen Consumption

Mitochondrial respiration can be measured using high-resolution respirometry systems like the Seahorse XF Analyzer.

Protocol:

- **Cell Seeding:** Seed cells in a Seahorse XF cell culture microplate at an appropriate density.
- **Treatment:** Treat the cells with the desired concentration of M 344.
- **Oxygen Consumption Rate (OCR) Measurement:** Measure the OCR in real-time following the manufacturer's instructions. Sequential injections of mitochondrial inhibitors (e.g., oligomycin, FCCP, and rotenone/antimycin A) can be used to assess different parameters of mitochondrial respiration.

Assessment of Mitochondrial Membrane Potential ($\Delta\Psi\text{m}$)

The dissipation of $\Delta\Psi\text{m}$ can be measured using fluorescent dyes such as TMRM (Tetramethylrhodamine, Methyl Ester).

Protocol:

- **Cell Seeding and Treatment:** Seed cells on a glass-bottom dish or a multi-well plate and treat with M 344.
- **Dye Loading:** Incubate the cells with a low concentration of TMRM (e.g., 25 nM) to allow the dye to accumulate in the mitochondria.
- **Imaging:** Visualize the cells using a fluorescence microscope. A decrease in TMRM fluorescence intensity indicates dissipation of the $\Delta\Psi_m$.

Signaling Pathways and Visualization

M 344 has been shown to modulate several key signaling pathways involved in cancer cell proliferation and survival.

M 344-Induced Mitochondrial Apoptosis Pathway

M 344's inhibition of mitochondrial Complex I triggers a cascade of events leading to apoptosis. This involves the generation of ROS, which can activate the ERK signaling pathway, leading to the translocation of Bax to the mitochondria and the subsequent release of pro-apoptotic factors.

Caption: M 344 induced mitochondrial apoptosis pathway.

M 344 and the mTOR Signaling Pathway

The disruption of mitochondrial function by M 344 leads to a decrease in cellular ATP levels. This energy deficit activates AMP-activated protein kinase (AMPK), which in turn inhibits the mammalian target of rapamycin (mTOR) signaling pathway, a key regulator of cell growth and proliferation.

Caption: M 344's effect on the mTOR signaling pathway.

Experimental Workflow for Evaluating M 344 Efficacy

The following diagram outlines a general workflow for assessing the in vitro efficacy of M 344 on a human cancer cell line.

Caption: General experimental workflow for M 344 evaluation.

Conclusion

M 344 is a promising anti-cancer agent with a well-defined mechanism of action targeting fundamental cellular processes. The provided working concentrations and experimental protocols offer a solid foundation for researchers to investigate the therapeutic potential of M 344 in various human cancer cell lines. Further investigation into its effects on different signaling pathways and in combination with other chemotherapeutic agents is warranted.

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